![molecular formula C10H17BrO2 B13068507 2-([(2-Bromocyclopentyl)oxy]methyl)oxolane](/img/structure/B13068507.png)
2-([(2-Bromocyclopentyl)oxy]methyl)oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-([(2-Bromocyclopentyl)oxy]methyl)oxolane is a chemical compound with the molecular formula C10H17BrO2 and a molecular weight of 249.14 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a bromocyclopentyl group attached to an oxolane ring via an oxy-methyl linkage .
Métodos De Preparación
The synthesis of 2-([(2-Bromocyclopentyl)oxy]methyl)oxolane typically involves the reaction of 2-bromocyclopentanol with oxirane in the presence of a base . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
2-([(2-Bromocyclopentyl)oxy]methyl)oxolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxolane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and acetonitrile, and reaction temperatures ranging from -10°C to 80°C . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted oxolane derivatives .
Aplicaciones Científicas De Investigación
2-([(2-Bromocyclopentyl)oxy]methyl)oxolane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-([(2-Bromocyclopentyl)oxy]methyl)oxolane involves its interaction with specific molecular targets, such as enzymes and receptors. The bromocyclopentyl group can interact with hydrophobic pockets in proteins, while the oxolane ring can form hydrogen bonds with amino acid residues . These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar compounds to 2-([(2-Bromocyclopentyl)oxy]methyl)oxolane include:
2-([(2-Chlorocyclopentyl)oxy]methyl)oxolane: This compound has a chlorine atom instead of a bromine atom, which can lead to different reactivity and biological activity.
2-([(2-Fluorocyclopentyl)oxy]methyl)oxolane: The presence of a fluorine atom can significantly alter the compound’s properties, including its stability and interaction with biological targets.
2-([(2-Iodocyclopentyl)oxy]methyl)oxolane:
The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C10H17BrO2 |
|---|---|
Peso molecular |
249.14 g/mol |
Nombre IUPAC |
2-[(2-bromocyclopentyl)oxymethyl]oxolane |
InChI |
InChI=1S/C10H17BrO2/c11-9-4-1-5-10(9)13-7-8-3-2-6-12-8/h8-10H,1-7H2 |
Clave InChI |
GZOXVBHBUFIFMS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(C1)Br)OCC2CCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


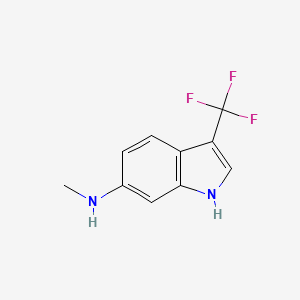
![7-Chloropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13068425.png)
![(3Z)-1-benzyl-3-{[(4-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B13068430.png)

![3,3-Dimethyl-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B13068453.png)
![1-[(5-ethylthiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13068455.png)
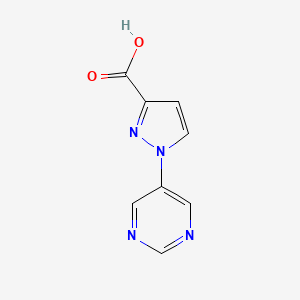
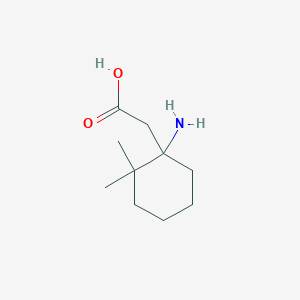
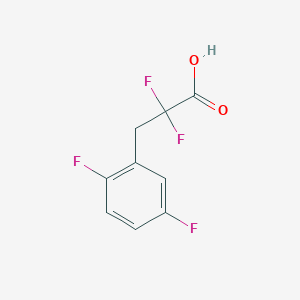
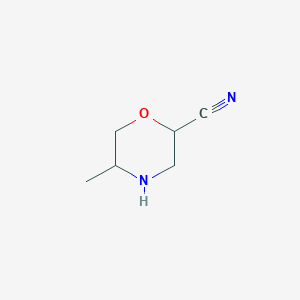


![1-[(5-Methylpyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13068500.png)
![tert-Butyl N-[(1S,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl]carbamate](/img/structure/B13068516.png)
